REACTION_CXSMILES
|
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:11][C:12]([F:27])([F:26])[C:13]([C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][CH:20]=1)([OH:18])[C:14]([F:17])([F:16])[F:15].O>N1C=CC=CC=1>[F:11][C:12]([F:26])([F:27])[C:13]([C:19]1[CH:25]=[CH:24][C:22]([NH:23][S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:9])=[O:8])=[CH:21][CH:20]=1)([OH:18])[C:14]([F:15])([F:17])[F:16]
|
Name
|
|
Quantity
|
4.22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)(O)C1=CC=C(N)C=C1)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Pour
|
Type
|
EXTRACTION
|
Details
|
extract with Et2O
|
Type
|
WASH
|
Details
|
Wash with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extract with 1H NaOH
|
Type
|
EXTRACTION
|
Details
|
extract with Et2O
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
recrystallize from Et2O and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(O)C1=CC=C(NS(=O)(=O)C2=CC=CC=C2)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |